I+/--Methyl-1-piperidineethanethiol
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Overview
Description
Alpha-Methyl-1-piperidineethanethiol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-piperidineethanethiol typically involves the functionalization of piperidine derivatives. One common method includes the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .
Industrial Production Methods
Industrial production methods for alpha-Methyl-1-piperidineethanethiol often involve large-scale chemical synthesis using cost-effective and efficient processes. These methods may include multicomponent reactions, hydrogenation, cyclization, and annulation .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-1-piperidineethanethiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Alpha-Methyl-1-piperidineethanethiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Methyl-1-piperidineethanethiol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Alpha-Methyl-1-piperidineethanethiol can be compared with other piperidine derivatives, such as:
N-Methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom.
Piperidine-4-yl methanol: A derivative with a hydroxyl group attached to the piperidine ring.
These compounds share similar structural features but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of alpha-Methyl-1-piperidineethanethiol .
Properties
CAS No. |
1005-58-9 |
---|---|
Molecular Formula |
C8H17NS |
Molecular Weight |
159.29 g/mol |
IUPAC Name |
1-piperidin-1-ylpropane-2-thiol |
InChI |
InChI=1S/C8H17NS/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3 |
InChI Key |
OBZVEAPNGWAFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)S |
Origin of Product |
United States |
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